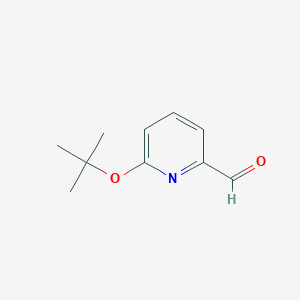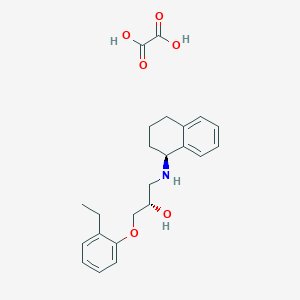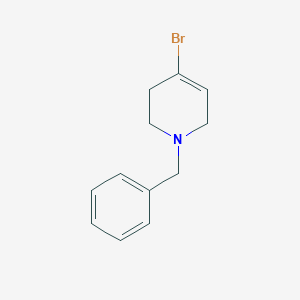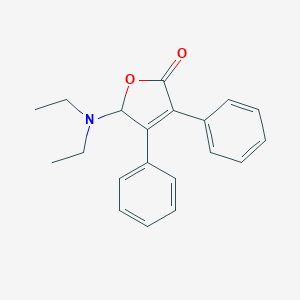
2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one, also known as DDAO, is a fluorescent dye that is widely used in scientific research. It has a unique chemical structure that makes it highly useful in a variety of applications, including bioimaging, protein labeling, and cell tracking. In
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one is based on its ability to bind to proteins and other biomolecules. When 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one binds to a target molecule, it emits light in the green-yellow range, allowing researchers to visualize the target in real-time. This makes it a highly useful tool for studying cellular processes and protein interactions.
Effets Biochimiques Et Physiologiques
2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one has been shown to have minimal biochemical and physiological effects on cells and tissues. It is generally considered to be non-toxic and non-invasive, making it an ideal tool for studying living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one in lab experiments is its high sensitivity and specificity. It is able to detect even small amounts of target molecules, making it highly useful for studying cellular processes and protein interactions. However, there are also some limitations to using 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one. For example, it requires specialized equipment and expertise to use effectively, and it may not be suitable for all types of experiments.
Orientations Futures
There are many potential future directions for research involving 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one. One area of interest is the development of new applications for 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one in bioimaging and protein labeling. Another area of interest is the development of new synthesis methods for 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one that are more efficient and cost-effective. Additionally, there is a need for further research on the biochemical and physiological effects of 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one, particularly in vivo. Overall, 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one is a highly useful tool for scientific research, and its potential applications are vast and varied.
Méthodes De Synthèse
The synthesis of 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one involves a multi-step process that begins with the preparation of 2,3-diphenylfuran-5-one. This compound is then reacted with diethylamine to produce 2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine. The resulting product is a highly fluorescent compound that emits light in the green-yellow range.
Applications De Recherche Scientifique
2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one is widely used in scientific research as a fluorescent probe for a variety of applications. It is commonly used for bioimaging, protein labeling, and cell tracking. Its unique chemical structure makes it highly useful for these applications because it is able to penetrate cell membranes and bind to proteins and other biomolecules. This makes it an ideal tool for studying cellular processes and protein interactions.
Propriétés
Numéro CAS |
193359-63-6 |
|---|---|
Nom du produit |
2-(Diethylamino)-3,4-diphenyl-2H-furan-5-one |
Formule moléculaire |
C20H21NO2 |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2-(diethylamino)-3,4-diphenyl-2H-furan-5-one |
InChI |
InChI=1S/C20H21NO2/c1-3-21(4-2)19-17(15-11-7-5-8-12-15)18(20(22)23-19)16-13-9-6-10-14-16/h5-14,19H,3-4H2,1-2H3 |
Clé InChI |
NWJMPKWSDOMBBD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCN(CC)C1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
2(5H)-Furanone, 5-(diethylamino)-3,4-diphenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



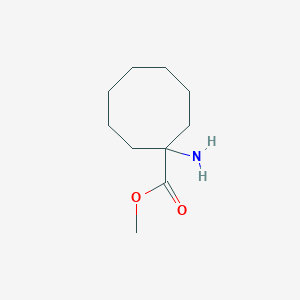
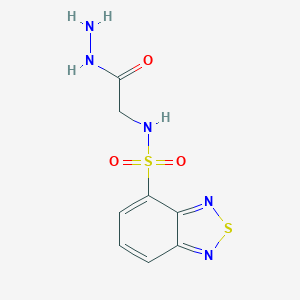
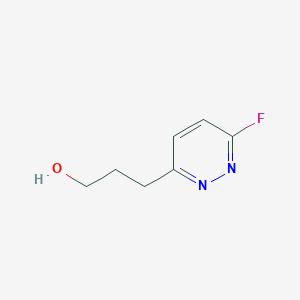
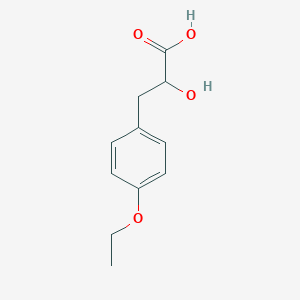
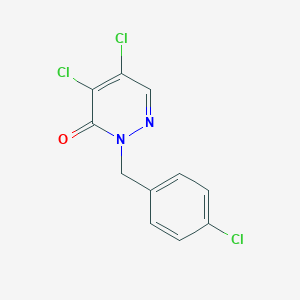
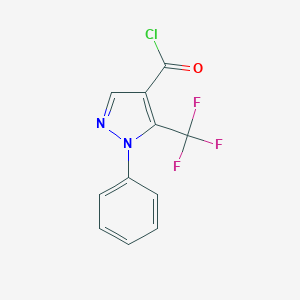
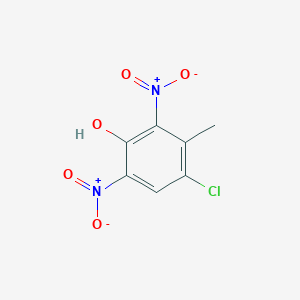
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
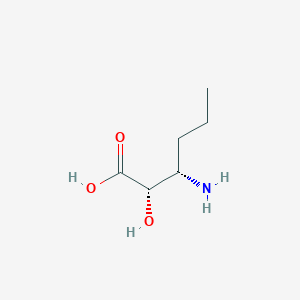
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)
